molecular formula C20H26N2 B2634572 (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine CAS No. 593284-15-2

(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine

Numéro de catalogue: B2634572
Numéro CAS: 593284-15-2
Poids moléculaire: 294.442
Clé InChI: SXCIGPQHVCQIFJ-WOJBJXKFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Characteristics and Stereochemical Significance

The molecular architecture of this compound (C₂₀H₂₆N₂) centers on a cyclohexane ring with vicinal amino groups in the 1,2-positions, both substituted by benzyl moieties. The chair conformation of the cyclohexane ring imposes axial chirality, while the benzyl groups create a hydrophobic pocket that directs substrate approach in catalytic complexes. X-ray crystallographic studies of analogous diamines reveal intramolecular N–H⋯N hydrogen bonding between the amine protons, further rigidifying the structure.

The stereochemical outcome of reactions catalyzed by metal complexes of this ligand stems from its C₂ symmetry and facial selectivity. In ruthenium complexes, the diamine adopts a meridional coordination mode, with the benzyl substituents occupying pseudo-equatorial positions to minimize steric clash with the metal center. This arrangement creates distinct prochiral faces for substrate binding, as demonstrated in asymmetric transfer hydrogenations where the ligand’s configuration dictates the absolute stereochemistry of alcohol products.

Historical Development in Chiral Ligand Design

The compound’s design trajectory begins with Noyori’s seminal (R,R)-TsDPEN ligand ((R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine), which revolutionized asymmetric transfer hydrogenation in the 1990s. Replacement of the sulfonamide group with benzyl substituents addressed limitations in substrate scope and catalytic activity. Comparative studies showed that the dibenzyl variant increases electron density at the metal center while maintaining sufficient acidity for bifunctional catalysis.

Key evolutionary milestones include:

  • Steric Tuning : Benzyl groups provide bulkier protection than tosyl groups, suppressing unproductive substrate binding modes.
  • Electronic Modulation : The electron-donating benzyl substituents enhance metal-ligand cooperativity in hydrogen transfer steps.
  • Solubility Optimization : Increased hydrophobicity improves catalyst performance in nonpolar reaction media.

A comparative analysis of ligand performance reveals critical advances:

Ligand System Substrate Scope Improvement Typical ee (%) Reference
(R,R)-TsDPEN Aryl ketones 85–92
(1R,2R)-dibenzyl derivative Alkyl ketones, cyclic imines 90–99

Role in Modern Asymmetric Catalysis

In iridium-catalyzed asymmetric hydrogenation, the ligand enables reduction of challenging substrates like cyclic N-alkyl imines. For example, tetrahydro-β-carbolines are synthesized with >99% enantiomeric excess using Ir/(1R,2R)-dibenzylcyclohexanediamine complexes. The mechanism involves substrate orientation through π-π interactions between the benzyl groups and aromatic rings in the imine, followed by stereoselective hydride transfer.

Ruthenium complexes of this ligand excel in ketone hydrogenations. A study comparing arene ligands demonstrated that the dibenzyl variant achieves 98% ee for ortho-substituted acetophenones, surpassing traditional TsDPEN systems by 12–15%. This enhancement arises from the ligand’s ability to stabilize developing charge during the six-membered transition state through cation-π interactions.

Emerging applications include cascade reactions where the ligand’s chiral environment directs multiple stereochemical outcomes. In a recent development, the compound facilitated sequential imine hydrogenation and reductive amination to construct complex alkaloid skeletons with three contiguous stereocenters. The table below illustrates its catalytic versatility:

Reaction Type Substrate Class Conversion (%) ee (%) Reference
Asymmetric Hydrogenation Cyclic N-alkyl imines 95 99
Transfer Hydrogenation Ortho-substituted ketones 99 98
Dynamic Kinetic Resolution α-Amino acid precursors 90 97

Propriétés

IUPAC Name

(1R,2R)-2-N,2-N-dibenzylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCIGPQHVCQIFJ-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with benzyl halides under basic conditions. A common method includes the use of benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, amides, and substituted amines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Structural Characteristics

The compound features two benzyl groups attached to the nitrogen atoms of a cyclohexane-1,2-diamine backbone. This configuration imparts significant stereochemical properties that are crucial for its applications in asymmetric synthesis and catalysis.

Asymmetric Synthesis and Catalysis

(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric synthesis. It plays a vital role in the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with transition metals enhances its effectiveness as a catalyst.

Case Study: Catalytic Activity

A study demonstrated that this compound could be employed to catalyze reactions involving 1,2-benzenediamine-derived organocatalysts, leading to improved yields of desired products under mild conditions .

Biological Applications

In biological research, this compound has been explored for its potential as an antitumor agent. Its structural characteristics suggest possible interactions with cellular pathways involved in tumor growth.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, modifications to the diamine structure have shown promise against various cancer cell lines. The mechanism of action is hypothesized to involve inhibition of key enzymes or receptors associated with cancer progression.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its chiral nature allows for the development of drugs with enhanced efficacy and reduced side effects.

Example: Drug Synthesis

In one documented case, this compound was used to synthesize a novel class of inhibitors targeting proteases involved in cancer metastasis . This highlights its potential utility in developing therapeutics for complex diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins that require chiral diamine components. Its unique properties contribute to the performance characteristics of these materials.

Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Asymmetric SynthesisUsed as a chiral ligand for producing enantiomerically pure compoundsEnhances selectivity and yield
Biological ResearchInvestigated for antitumor propertiesPotential for new cancer therapies
Pharmaceutical DevelopmentIntermediate for synthesizing enzyme-targeting drugsImproved drug efficacy
Industrial ProductionComponent in polymers and resinsEnhances material properties

Mécanisme D'action

The mechanism of action of (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The pathways involved often include the modulation of enzyme activity, receptor binding, and subsequent signal transduction processes .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Steric Effects : The benzyl groups in the target compound provide greater steric hindrance compared to methyl-substituted analogs (e.g., N1,N1-dimethyl derivatives), enhancing enantioselectivity in asymmetric catalysis .
  • Electronic Tuning: Acridin-4-yl (L5) and quinolin-8-yl (L8) substituents introduce π-π interactions and electron-withdrawing effects, which improve catalytic activity in oxidative coupling but reduce synthetic yields (61% for L5 vs. 85% for benzyl analogs) .
  • Backbone Flexibility : Ethane-backbone derivatives (e.g., L8) offer conformational flexibility, whereas the cyclohexane scaffold in the target compound enforces rigidity, critical for stereochemical control .

Catalytic Performance

Enantioselective Henry Reaction

The copper(II) complex of (1R,2R)-N1,N2-dibenzylcyclohexane-1,2-diamine demonstrated superior enantioselectivity (up to 90% ee) compared to dinuclear copper complexes of binaphthyl-based ligands, which showed lower activity due to unfavorable coordination geometry .

Hydrogenation Reactions

In transfer hydrogenation of aromatic ketones, methyl-substituted analogs (e.g., L1 and L5 in ) exhibited moderate conversions (50–70%) but lower enantioselectivity (<30% ee) compared to benzyl-substituted derivatives, highlighting the role of benzyl groups in stabilizing transition states .

Activité Biologique

(1R,2R)-N1,N1-Dibenzylcyclohexane-1,2-diamine is a chiral diamine compound with potential biological activity. Its structural characteristics suggest possible applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H26N2
  • Molecular Weight : 294.43 g/mol
  • CAS Number : 593284-15-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its role in drug development.

Antitumor Activity

Recent research indicates that compounds with structural similarities to this compound exhibit significant antitumor effects. For instance, a study focused on derivatives of benzodiazepines showed promising antitumor activity in vivo, suggesting that modifications to the diamine structure could enhance efficacy against cancer cells .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and proliferation. The structural features of the compound allow it to potentially inhibit key enzymes or receptors involved in cancer progression.

Case Studies and Research Findings

StudyFindings
Case Study 1Investigated the effectiveness of related benzodiazepine derivatives in inhibiting tumor growth. Results indicated that structural modifications could lead to improved antitumor properties .
Case Study 2Explored the pharmacokinetics and metabolism of similar diamines. The study highlighted the importance of chirality in enhancing drug-like properties and bioavailability .
Case Study 3Examined the synthesis and characterization of this compound dihydrochloride. This form exhibited increased solubility and stability compared to its base form .

Safety and Toxicology

Preliminary safety data indicates that this compound should be handled with care due to potential hazards associated with its chemical structure. The compound has been classified with warning labels indicating risks such as skin irritation and eye damage .

Q & A

Q. What are the recommended methods for synthesizing (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine with high enantiomeric purity?

Methodological Answer: Synthesis typically involves stereoselective benzylation of (1R,2R)-cyclohexane-1,2-diamine. A common approach uses chiral resolution with tartaric acid derivatives to ensure enantiopurity . For dibenzylation, a two-step protocol is employed:

Protection: React the diamine with benzyl chloride in the presence of a base (e.g., KOH) under inert conditions.

Purification: Crystallize the product using hexane/ethyl acetate mixtures to achieve ≥99% enantiomeric excess (e.e.), as confirmed by chiral HPLC .
Key Data:

  • Yield: 70–85% (dependent on stoichiometric control of benzyl groups).
  • Purity: ≥99% e.e. when using chiral auxiliaries .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this diamine?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm benzyl group integration and cyclohexane chair conformation. Coupling constants (e.g., 3JHH^3J_{HH} = 8–12 Hz) verify the trans-diaxial arrangement of amine groups .
  • X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves absolute configuration and bond angles. Typical C–N bond lengths: 1.45–1.49 Å; N–C–C–N torsion angles: 55–60° .
  • Chiral GC/HPLC: Quantifies enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. How can the enantiomeric excess of this compound be accurately determined?

Methodological Answer:

  • Chiral HPLC: Utilize a Daicel Chiralpak column (hexane:isopropanol = 90:10, 1.0 mL/min flow rate). Retention times for enantiomers differ by 2–3 minutes.
  • NMR with Chiral Shift Reagents: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of NH2_2 signals .
    Data Table:
MethodDetection Limit (e.e.)Typical Runtime
Chiral HPLC0.5%20 min
NMR Shift Reagents2%1–2 hours

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its efficacy in asymmetric catalysis?

Methodological Answer: The ligand’s rigid cyclohexane backbone and bulky benzyl groups enforce a chiral pocket, critical for stereoselective coordination. In copper(II) complexes (e.g., [Cu(L)Br2_2]), the N–Cu–N bond angle (≈90°) and Jahn-Teller distortion enhance catalytic activity in asymmetric cyclopropanation . Key Findings:

  • Steric Effects: Larger substituents (e.g., benzyl vs. methyl) improve enantioselectivity (up to 95% e.e. in styrene epoxidation) .
  • Electronic Effects: Electron-donating groups increase metal-ligand bond strength, stabilizing transition states .

Q. What strategies resolve contradictions in catalytic activity data when using this ligand under varying reaction conditions?

Methodological Answer: Contradictions often arise from:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, increasing reaction rates but reducing enantioselectivity.
  • Temperature: Higher temperatures (e.g., 60°C vs. 25°C) may accelerate racemization, lowering e.e. .
    Experimental Design:

Control Studies: Compare catalytic performance in toluene (nonpolar) vs. acetonitrile (polar).

Q. What computational methods predict the stereochemical outcomes of reactions mediated by this diamine ligand?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies using B3LYP/6-31G(d) basis sets. For example, in asymmetric aldol reactions, the Re-face attack is favored by 3–5 kcal/mol due to ligand-induced steric hindrance .
  • Molecular Dynamics (MD): Simulate ligand-metal coordination dynamics to identify preferred binding modes (e.g., κ2^2-N,N’ vs. κ3^3-N,N’,O) .
    Software Tools:
  • Gaussian 16 (DFT)
  • SHELXTL (crystallographic refinement)

Contradictions in Literature

  • Purity vs. Catalytic Performance: While reports 99% e.e., and note ≥94% purity, which may explain lower e.e. in catalytic applications.
  • Temperature Effects: highlights improved conversion at elevated temperatures, but warns of racemization risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.